

Methoctramine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methoctramine	
Cat. No.:	B027182	Get Quote

Methoctramine: An In-depth Technical Guide

Methoctramine is a synthetic, long-chain polymethylene tetraamine that has been instrumental in the pharmacological characterization of muscarinic acetylcholine receptors (mAChRs). It is renowned for its high selectivity as a competitive antagonist for the M2 muscarinic receptor subtype, making it an invaluable tool for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical structure, properties, and pharmacological actions, complete with detailed experimental methodologies and pathway visualizations.

Chemical Structure and Properties

Methoctramine's structure consists of a central octamethylene diamine chain linked at both ends to N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl] moieties. This extended and flexible structure is crucial for its interaction with the muscarinic receptors.

Chemical Identifiers

The following table summarizes the key chemical identifiers for **methoctramine**.



Identifier	Value	
IUPAC Name	N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine	
CAS Number	104807-46-7[1][2]	
PubChem CID	4108[1]	
Chemical Formula	C36H62N4O2[1]	
SMILES	COC1=CC=CC=C1CNCCCCCCCCCCCCCCCCCCCCCCCCC	
InChI	InChI=1S/C36H62N4O2/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3[1]	

Physicochemical Properties

Key physicochemical properties of **methoctramine** are presented below. Note that it is often supplied and used as a tetrahydrochloride salt.

Property	Value
Molecular Weight	582.918 g/mol (free base)[1]
728.75 g/mol (tetrahydrochloride)[2]	
Appearance	White solid (as hydrate)
Solubility	Water: >20 mg/mL
Melting Point	Not reported
Boiling Point	Not reported
рКа	Not reported



Pharmacological Profile Mechanism of Action

Methoctramine functions as a potent and selective competitive antagonist at M2 muscarinic acetylcholine receptors.[1] It binds to the orthosteric site, the same site as the endogenous agonist acetylcholine, thereby preventing receptor activation.[1] This antagonism is reversible and concentration-dependent.

At higher micromolar concentrations, **methoctramine** exhibits more complex allosteric properties.[1][3] It can interact with an allosteric site on the M2 receptor, which is topographically distinct from the acetylcholine binding site. This allosteric interaction can negatively modulate the binding of other ligands.[3] Studies suggest a "bitopic" or "dualsteric" binding mode where the **methoctramine** molecule simultaneously occupies both the orthosteric and an allosteric site, contributing to its high affinity and selectivity for the M2 receptor.[3]

Receptor Selectivity and Binding Affinity

Methoctramine's primary pharmacological importance stems from its high selectivity for the M2 receptor subtype over the other four muscarinic receptor subtypes (M1, M3, M4, and M5). This selectivity allows for the precise dissection of M2-mediated physiological and pathological processes. The table below compiles binding affinity data (pKi and pA2) and IC50 values from various studies. Higher pKi/pA2 values and lower IC50 values indicate higher binding affinity.

Receptor Subtype	Tissue/Cell Line	pKi / pA2	IC50 (nM)	Selectivity Ratio (vs. M2)
M1	Rat Cortex	-	92[4]	~15x
M2	Rat Heart / CHO- K1 cells	8.00[5] / 7.74- 7.93[6]	6.1[4]	1x
M3	Rat Submaxillary Gland / Ileum	5.81-6.20[6]	770[4]	~126x
M4	NG108-15 cells	-	260[4]	~43x
M5	CHO-K1 cells	-	217[4]	~36x



Signaling Pathways

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Antagonism of the M2 receptor by **methoctramine** blocks the canonical signaling cascade initiated by acetylcholine. This prevents the inhibition of adenylyl cyclase, thus maintaining cellular levels of cyclic AMP (cAMP). Furthermore, it prevents the Gβγ subunit-mediated activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, a key mechanism for slowing heart rate.



Intracellular Gi Protein (αβγ) **ATP** Dissociates to cAMP Gαi-GDP K+ Efflux Inhibits Gβy K+ Activates Cell Membrane Converts Adenylyl Cyclase Allows **GIRK Channel** Extracellular Activates Acetylcholine Binds M2 Receptor **Blocks** Methoctramine

M2 Receptor Signaling Blockade by Methoctramine

Click to download full resolution via product page

Caption: M2 receptor signaling pathway blocked by **methoctramine**.



Experimental Protocols Radioligand Binding Assay

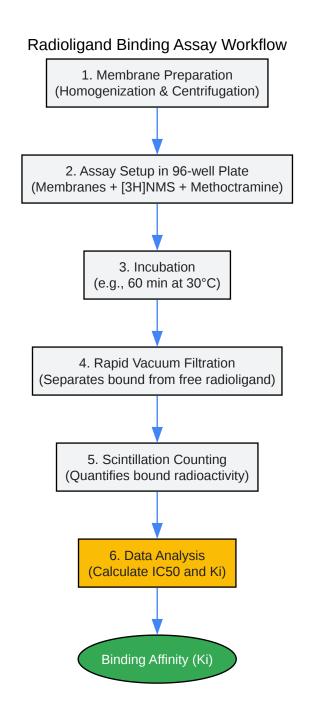
Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound like **methoctramine** for its receptor. A typical protocol involves competition binding between a labeled ligand (radioligand) and the unlabeled test compound (**methoctramine**).

Methodology:

- Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype (e.g., rat heart for M2, or CHO-K1 cells transfected with the human CHRM2 gene) are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is determined using a standard assay (e.g., BCA assay).
- Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
 - A fixed amount of membrane preparation.
 - A fixed concentration of a non-selective muscarinic radioligand, typically [3H]-N-methylscopolamine ([3H]NMS), at a concentration near its dissociation constant (Kd).
 - Varying concentrations of unlabeled methoctramine (the competitor).
- Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.
- Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membrane-bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 μM atropine) and subtracted from total binding to yield specific binding. The concentration of **methoctramine** that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki



value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + IL)/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



Click to download full resolution via product page

Caption: Workflow for a typical radioligand binding assay.

Functional Organ Bath Assay

Foundational & Exploratory





Functional assays measure the physiological response of a tissue to a drug, allowing for the determination of a compound's potency (pA2) as an antagonist. For **methoctramine**, its M2 selectivity is often confirmed using isolated guinea pig atria (rich in M2 receptors) and ileum (rich in M3 receptors).

Methodology:

- Tissue Dissection and Mounting: A guinea pig is humanely euthanized, and the heart is excised. The spontaneously beating right atria (to measure chronotropy) or electrically paced left atria (to measure inotropy) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 and maintained at 37°C.
- Transducer Connection: The tissue is connected via a thread to an isometric force transducer to record contractile force and/or rate.
- Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), with the buffer being changed regularly.
- Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol or acetylcholine). The agonist is added to the bath in increasing concentrations, and the resulting negative inotropic (force) or chronotropic (rate) effect is recorded.
- Antagonist Incubation: The tissue is washed to remove the agonist. A fixed concentration of
 methoctramine is then added to the bath and allowed to incubate with the tissue for a set
 period (e.g., 30-60 minutes).
- Agonist Dose-Response Curve (in presence of Antagonist): The cumulative concentrationresponse curve for the agonist is repeated in the presence of **methoctramine**. A competitive antagonist like **methoctramine** will cause a rightward parallel shift in the dose-response curve.
- Data Analysis: This procedure is repeated with several different concentrations of
 methoctramine. The dose ratio (the ratio of the agonist concentration producing a 50%
 response in the presence and absence of the antagonist) is calculated. A Schild plot is then
 constructed by plotting the log (dose ratio 1) against the negative log of the molar



concentration of the antagonist. The pA2 value, a measure of antagonist potency, is the x-intercept of the Schild regression line.

Isolated Organ Bath Functional Assay Workflow 1. Tissue Dissection & Mounting (e.g., Guinea Pig Atrium in Organ Bath) 2. Equilibration (Allow tissue to stabilize) 3. Control Agonist Dose-Response Curve (e.g., Carbachol) 4. Washout & Antagonist Incubation (Add fixed concentration of Methoctramine) 5. Repeat Agonist Dose-Response Curve (Observe rightward shift) 6. Repeat & Schild Analysis (Plot log(dose ratio-1) vs log[Antagonist]) Antagonist Potency (pA2)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Methoctramine Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Molecular mechanisms of methoctramine binding and selectivity at muscarinic acetylcholine receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoctramine (hydrate) | TargetMol [targetmol.com]
- 5. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methoctramine chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027182#methoctramine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com